(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
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Overview
Description
(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound featuring a benzo[d]thiazole core with difluoro and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of difluoro and methyl groups: These substitutions are usually introduced via electrophilic aromatic substitution reactions.
Formation of the carbamoyl linkage: This step involves the reaction of the benzo[d]thiazole derivative with an isocyanate or carbamoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
- 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
- 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine
Uniqueness
(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is unique due to its specific combination of difluoro and methyl substitutions on the benzo[d]thiazole core, as well as the presence of a carbamoyl linkage and ester group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c1-21-14-12(19)7-11(18)8-13(14)25-17(21)20-15(22)9-3-5-10(6-4-9)16(23)24-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSMULHVMNIUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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